6-Methyl-2-piperidin-3-yl-1H-benzimidazole is a chemical compound characterized by its unique structure, which combines elements of benzimidazole and piperidine. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
6-Methyl-2-piperidin-3-yl-1H-benzimidazole belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties. It is classified as a bicyclic heterocyclic compound due to the presence of both benzene and imidazole rings in its structure.
The synthesis of 6-Methyl-2-piperidin-3-yl-1H-benzimidazole typically involves a condensation reaction between o-phenylenediamine and suitable aldehydes or ketones. This reaction can be conducted under acidic or basic conditions to facilitate the formation of the benzimidazole ring .
The synthesis process may include the following steps:
The molecular structure of 6-Methyl-2-piperidin-3-yl-1H-benzimidazole can be represented using various chemical notations:
InChI=1S/C13H17N3/c1-9-4-5-11-12(7-9)16-13(15-11)10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3,(H,15,16)
CC1=CC2=C(C=C1)N=C(N2)C3CCCNC3
.The compound has a molecular weight of approximately 217.29 g/mol. Its structural features include a piperidine ring attached to the benzimidazole moiety, which contributes to its biological activity.
6-Methyl-2-piperidin-3-yl-1H-benzimidazole can undergo several chemical transformations:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 6-Methyl-2-piperidin-3-yl-1H-benzimidazole involves its interaction with various biological targets, including enzymes and receptors. The compound has been studied for its potential effects on:
6-Methyl-2-piperidin-3-yl-1H-benzimidazole is typically a solid at room temperature with variable melting points depending on purity and crystalline form.
Key chemical properties include:
6-Methyl-2-piperidin-3-yl-1H-benzimidazole has various applications in scientific research:
This compound's diverse applications highlight its significance in both academic research and practical applications within the pharmaceutical industry.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4